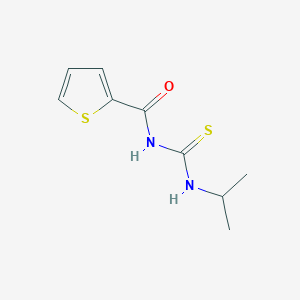

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is a nitrogen-based chemical compound that is a member of the thiophene family. It is a derivative of thiophene-2-carboxamide . This compound has been studied for its potential biological and medicinal activities .

Synthesis Analysis

The synthesis of “N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” involves the use of acyl chlorides and heterocyclic amine derivatives . These compounds are further used to prepare their Co(II), Ni(II), Cu(II), and Zn(II) metal complexes . All metal(II) complexes were found to be air and moisture stable .

Molecular Structure Analysis

The molecular formula of “N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is C9H12N2OS2. The molecular weight is 228.3g/mol. The structure of this compound and its Cu(II) complex were characterized by the single-crystal X-ray diffraction method .

Applications De Recherche Scientifique

Antimicrobial Applications

Thiophene derivatives have been studied for their antimicrobial properties. For instance, metal-based drugs using thiophene carboxamide compounds have shown effectiveness against various microbes. This suggests that N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide could potentially be applied in the development of new antimicrobial agents .

Anti-inflammatory Applications

Thiophene frameworks are known to be present in nonsteroidal anti-inflammatory drugs (NSAIDs). Given the structural similarity, it’s plausible that our compound of interest may also exhibit anti-inflammatory properties, which could be explored for pharmaceutical applications .

Anesthetic Applications

Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe. This indicates a potential application of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide in anesthetic formulations, particularly in dental medicine .

Antioxidant Applications

Studies on thiophene carboxamide derivatives have shown increased antioxidant activity. This points towards the possibility of using N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide as an antioxidant in various therapeutic or cosmetic products .

Mécanisme D'action

Target of Action

The primary targets of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide are transition metal ions, specifically Co (II), Ni (II), and Mn (II) complexes . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide interacts with its targets through coordination complexes . The compound forms hexacoordinate complexes with Co (II), Ni (II), and Mn (II) ions . Hydrogen-bonding involving the –NH2 group is also a significant factor in these interactions .

Biochemical Pathways

Coordination of metal ions by biologically active substances can result in enhanced activity . This suggests that the compound may influence pathways involving these metal ions.

Result of Action

A derivative of thiophene-2-carboxamide has been shown to have increased antimicrobial activity when coordinated to cu (ii), ni (ii), co (ii), and zn (ii) . This suggests that N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide may also have antimicrobial effects.

Propriétés

IUPAC Name |

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJKTLHMYOXZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)

![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)

![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)

![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)

![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)

![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)